molecular formula C12H13BrN4O2S B1682643 Sulfabrom CAS No. 116-45-0

Sulfabrom

Cat. No.: B1682643
CAS No.: 116-45-0
M. Wt: 357.23 g/mol
InChI Key: KWXCNODTHBHSIQ-UHFFFAOYSA-N
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Description

Sulfabromomethazine is a sulfonamide antibiotic that belongs to the class of organic compounds known as aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfabromomethazine is used primarily in veterinary medicine for the treatment of bacterial infections in animals such as poultry, swine, and cattle .

Mechanism of Action

Target of Action

Sulfabromomethazine is a sulfonamide drug . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .

Mode of Action

Sulfabromomethazine, like other sulfonamides, inhibits the enzymatic conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase . This competition prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways of bacterial growth and reproduction . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the synthesis of nucleotides in bacteria .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that these drugs are generally well absorbed and widely distributed in the body . The metabolism and elimination routes of Sulfabromomethazine are currently unknown .

Result of Action

The result of Sulfabromomethazine’s action is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the drug prevents the bacteria from producing necessary components for their growth, effectively stopping the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfabromomethazine. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, has caused changes in the population of microbes that could be potentially hazardous to human health . The human health hazard could have a global range, and administrative activities have been ineffective in risk reduction .

Biochemical Analysis

Biochemical Properties

These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfabromomethazine interacts with are not fully annotated yet .

Cellular Effects

The specific cellular effects of Sulfabromomethazine are not fully annotated yet . It is known that sulfonamides, the class of compounds to which Sulfabromomethazine belongs, have a broad spectrum of antimicrobial action .

Molecular Mechanism

The molecular mechanism of action of Sulfabromomethazine is not fully annotated yet . Sulfonamides, the class of compounds to which Sulfabromomethazine belongs, inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .

Temporal Effects in Laboratory Settings

The temporal effects of Sulfabromomethazine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully annotated yet .

Dosage Effects in Animal Models

In most species, standard-use sulfonamides, the class of compounds to which Sulfabromomethazine belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

The metabolic pathways that Sulfabromomethazine is involved in are not fully annotated yet .

Transport and Distribution

The transport and distribution of Sulfabromomethazine within cells and tissues are not fully annotated yet .

Subcellular Localization

The subcellular localization of Sulfabromomethazine and any effects on its activity or function are not fully annotated yet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfabromomethazine involves the reaction of 5-bromo-4,6-dimethylpyrimidine with 4-aminobenzenesulfonamide. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonamide bond. The process may involve the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of sulfabromomethazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfabromomethazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of sulfabromomethazine .

Scientific Research Applications

Sulfabromomethazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfabromomethazine is unique due to the presence of the bromine atom in its structure, which can influence its reactivity and pharmacokinetic properties. This structural difference may result in variations in its antibacterial spectrum and efficacy compared to other sulfonamides .

Properties

IUPAC Name

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXCNODTHBHSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046857
Record name Sulfabromomethazine
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Molecular Weight

357.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-45-0
Record name Sulfabromomethazine
Source CAS Common Chemistry
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Record name Sulfabromomethazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfabromomethazine
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Record name Sulfabrom
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874
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Record name Sulfabromomethazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide
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Record name SULFABROMOMETHAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Sulfabromomethazine?

A: Sulfabromomethazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for the production of purines and pyrimidines required for DNA and RNA synthesis. By blocking DHPS, Sulfabromomethazine disrupts bacterial growth and replication. [, , ]

Q2: Can you describe the structural characteristics of Sulfabromomethazine?

A: Sulfabromomethazine's molecular formula is C11H11BrN4O2S, and its molecular weight is 355.23 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a benzene ring sulfonamide group with a para-amino group substituted with a brominated pyrimidine ring. [, ]

Q3: How is Sulfabromomethazine typically analyzed in biological samples?

A: Several analytical methods have been employed for Sulfabromomethazine analysis. Gas-liquid chromatography (GLC) coupled with electron capture detection offers high sensitivity for detecting residues in animal tissues like liver, kidney, and muscle. [, ] Thin-layer chromatography (TLC) with fluorescence detection provides a rapid method for quantifying Sulfabromomethazine, even at trace levels, in tissues like pork. [] Both methods require derivatization steps for optimal detection. [, ]

Q4: Is there a risk of developing resistance to Sulfabromomethazine?

A: Yes, the development of resistance to Sulfabromomethazine is a concern. While the provided research does not delve into specific resistance mechanisms, it is known that bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme, reducing the drug's binding affinity. Additionally, bacteria can acquire resistance genes or employ efflux pumps to expel the drug. Cross-resistance to other sulfonamides is also possible due to their shared mechanism of action. [, ]

Q5: Are there any known toxicity concerns associated with Sulfabromomethazine use?

A: While the provided research doesn't elaborate on specific toxicity data, it's important to note that all medications, including Sulfabromomethazine, can have potential adverse effects. As a sulfonamide, Sulfabromomethazine might cause hypersensitivity reactions in some animals. It's crucial to consult with a veterinarian regarding appropriate usage and potential risks associated with Sulfabromomethazine treatment in animals. [, ]

Q6: Are there alternative treatments to Sulfabromomethazine available?

A: While the provided research doesn't directly compare Sulfabromomethazine to alternative treatments, it's important to acknowledge that various other antibiotics are available for treating bacterial infections in animals. These include other sulfonamides, as well as antibiotics with different mechanisms of action, such as penicillins, tetracyclines, and macrolides. The choice of antibiotic should be based on factors such as the specific bacteria involved, the severity of the infection, and potential resistance patterns. [, ]

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